![molecular formula C13H19NO B1374466 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 1354949-65-7](/img/structure/B1374466.png)
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Pharmacological Effects
- Emetic and Behavioral Effects : Research has shown that certain derivatives of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol, such as 2-dimethylamino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene, exhibit potent emetic effects in dogs. Interestingly, these compounds did not provoke compulsive behavioral activities in mice or pigeons, which indicates a distinctive pharmacological profile compared to similar compounds (Burkman, 1973).
Chemical Synthesis and Applications
- Protecting Group for Benzoxaboroles : A derivative, 1-Dimethylamino-8-methylaminonaphthalene, has been proposed as a protecting group for benzoxaboroles. This complex is fluorescent, stable under various conditions, and can be readily cleaved to free the benzoxaborole (VanVeller et al., 2013).
- Reductive Debromination in Organic Synthesis : The use of tetrakis(dimethylamino)ethylene in the presence of olefins has been shown to effectively yield 1,2,3,4-tetrahydronaphthalenes through the reductive debromination of 1,2-bis(bromomethyl)arenes, demonstrating its utility in organic synthesis (Nishiyama et al., 2005).
Pharmacodynamics and Receptor Interactions
- Vasopressor Agent and Alpha 2-Adrenoceptors Interaction : Studies have shown that M-7, a related compound, acts as a potent agonist at presynaptic alpha 2-adrenoceptors and is a strong vasopressor agent. The pressor effects of M-7 suggest that it interacts with postsynaptic alpha 2-adrenoceptors (Drew, 1980).
Molecular Structure and Physical Properties
- Crystal Structures of Derivatives : Recent research has focused on the molecular structures of derivatives of 1,2,3,4-tetrahydronaphthalene, such as methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate. These studies contribute to the understanding of stereochemistry and molecular conformations in this class of compounds (Kaiser et al., 2023).
Properties
IUPAC Name |
1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZGRJQCNGUBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182093 |
Source


|
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-65-7 |
Source


|
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
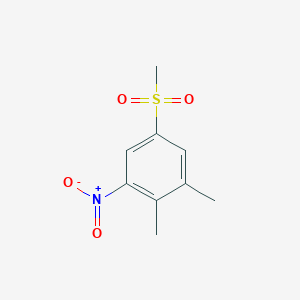
![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
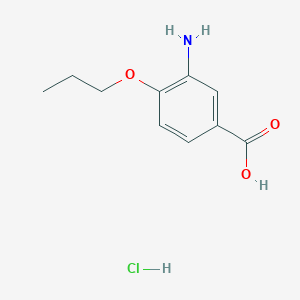
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
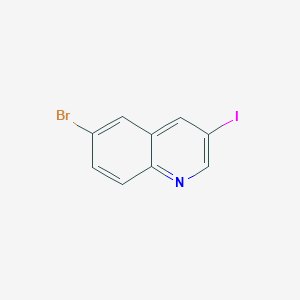
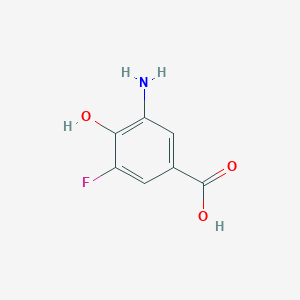


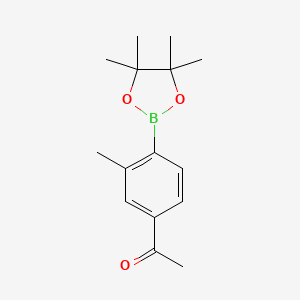
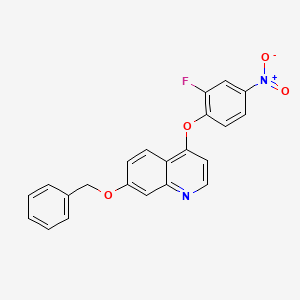
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
